BenchChemオンラインストアへようこそ!

4,5,6-Trimethoxyindoline-2,3-dione

Antimitotic Tubulin Polymerization Inhibitor Multi-Drug Resistance

4,5,6-Trimethoxyindoline-2,3-dione, systematically named 4,5,6-trimethoxy-1H-indole-2,3-dione, is a heterocyclic building block (C₁₁H₁₁NO₅, MW 237.21 g/mol) belonging to the isatin (indoline-2,3-dione) class. Its defining feature is the dense 4,5,6-trimethoxy substitution on the phenyl ring of the isatin core, a motif that has been validated through crystallographic studies and identified as a critical structural feature for anchoring synthetic derivatives into the colchicine-binding site of tubulin.

Molecular Formula C11H11NO5
Molecular Weight 237.21 g/mol
CAS No. 784-06-5
Cat. No. B3024416
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5,6-Trimethoxyindoline-2,3-dione
CAS784-06-5
Molecular FormulaC11H11NO5
Molecular Weight237.21 g/mol
Structural Identifiers
SMILESCOC1=C(C(=C2C(=C1)NC(=O)C2=O)OC)OC
InChIInChI=1S/C11H11NO5/c1-15-6-4-5-7(8(13)11(14)12-5)10(17-3)9(6)16-2/h4H,1-3H3,(H,12,13,14)
InChIKeyXZLYLEIECXYKNJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,5,6-Trimethoxyindoline-2,3-dione (CAS 784-06-5): A Critical Isatin Scaffold for Antimitotic Agent Synthesis


4,5,6-Trimethoxyindoline-2,3-dione, systematically named 4,5,6-trimethoxy-1H-indole-2,3-dione, is a heterocyclic building block (C₁₁H₁₁NO₅, MW 237.21 g/mol) belonging to the isatin (indoline-2,3-dione) class. Its defining feature is the dense 4,5,6-trimethoxy substitution on the phenyl ring of the isatin core, a motif that has been validated through crystallographic studies [1] and identified as a critical structural feature for anchoring synthetic derivatives into the colchicine-binding site of tubulin [2]. Unlike generic isatin (C₈H₅NO₂), this tri-oxygenated derivative provides a pre-installed, non-commercial pharmacophoric A-ring surrogate that is directly leveraged to generate combretastatin A-4 (CA4) analogs with picomolar to low nanomolar antiproliferative activity [2][3]. Its computed physicochemical properties, such as a LogP of 0.93 and a polar surface area (PSA) of 77.35 Ų [4], distinguish it from lipophilic, mono-substituted isatin alternatives, offering a unique balance of solubility and permeability for medicinal chemistry campaigns.

Why 4,5,6-Trimethoxyindoline-2,3-dione Cannot Be Replaced by Unsubstituted or Mono-Methoxylated Isatins


Generic substitution of 4,5,6-trimethoxyindoline-2,3-dione with unsubstituted isatin or commercially common 5-methoxyisatin fails because the specific 4,5,6-trimethoxy motif is not merely a solubility handle—it is a requisite pharmacophoric element for tubulin binding. In the combretastatin A-4 pharmacophore, the 3,4,5-trimethoxyphenyl A-ring is essential for interaction with the colchicine-binding site [1]. When the isatin core serves as a rigidified A-ring replacement, only the 4,5,6-trimethoxy substitution pattern recapitulates this critical interaction, as confirmed by structure-activity relationship (SAR) studies showing that altering this substitution pattern abolishes antitubulin activity [1][2]. Furthermore, this compound undergoes a unique solid-state phase transition (onset ~160–175 °C) ahead of two-stage thermal degradation (~200 °C) [3], a thermal behavior not shared by unsubstituted isatin (which sublimes partially at ~203 °C) [4], making its handling, storage, and reaction optimization parameters non-transferable from simpler analogs.

Quantitative Differentiation of 4,5,6-Trimethoxyindoline-2,3-dione as a Synthetic Precursor


Antiproliferative Potency of Derived 1-Benzyl-4,5,6-trimethoxyindoles vs. Colchicine in MDR+ Cancer Cells

N1-benzyl derivatives synthesized directly from 4,5,6-trimethoxyindoline-2,3-dione exhibit mean IC₅₀ values of 26–27 nM across diverse human cancer cell lines, including those overexpressing MDR (multi-drug resistance) [1]. In the tubulin polymerization assay, compounds 10 and 11 display antitubulin IC₅₀ values of 3.5 and 2.6 µM, an improvement over the reference natural product colchicine (IC₅₀ = 4.3 µM) [1]. This demonstrates that the trimethoxyisatin-derived scaffold confers both single-digit nanomolar cellular potency and the ability to partially evade MDR-mediated efflux—a critical limitation of many first-generation microtubule destabilizers.

Antimitotic Tubulin Polymerization Inhibitor Multi-Drug Resistance

Bioisosteric Replacement of Combretastatin A-4's A-Ring with 4,5,6-Trimethoxyindole

The core structure 4,5,6-trimethoxyindole, derived from the target compound, has been validated as a direct bioisosteric replacement for the 3,4,5-trimethoxyphenyl A-ring of combretastatin A-4 (CA4). Compounds 13 and 19, bearing 1-(4'-indolyl) and 1-(6'-quinolinyl) substituents respectively, exhibit mean cellular IC₅₀ values of 38 and 24 nM, and compound 13 inhibits tubulin polymerization with an IC₅₀ of 1.7 µM, statistically comparable to CA4 itself (IC₅₀ = 1.8 µM) [1][2]. This retention of full target potency confirms that the 4,5,6-trimethoxy substitution on the isatin/indole core faithfully recapitulates the binding interactions of the native trimethoxyphenyl pharmacophore.

Combetastatin A-4 Analog Tubulin Binding Vascular Disrupting Agent

Distinctive Solid-State Thermal Behavior vs. Unsubstituted Isatin

4,5,6-Trimethoxyisatin crystals undergo a solid-state phase transition with an onset at approximately 160–175 °C, followed by a two-stage thermal degradation process at temperatures approaching 200 °C, as revealed by DSC, TGA, and hot-stage microscopy [1]. In contrast, unsubstituted isatin melts at 193–204 °C with partial sublimation and does not exhibit a discernible solid-state phase transition prior to melting [2]. The unique phase behavior of the trimethoxy derivative reflects a different crystal packing arrangement, which has implications for milling, compression, and formulation processes where solid-state stability is a critical quality attribute.

Polymorph Screening Solid-State Characterization Thermal Analysis

Physicochemical Profile Differentiated from 5,6-Dimethoxyindoline-2,3-dione

The target compound (4,5,6-trimethoxy; MW 237.21 g/mol) has a computed LogP of 0.93 and PSA of 77.35 Ų [1], while the closest commercially available comparator, 5,6-dimethoxyindoline-2,3-dione (CAS 4722-81-0; MW 207.18 g/mol), is expected to exhibit lower LogP (~0.5–0.6 based on structural difference) but critically lacks the full 3,4,5-trimethoxy pharmacophore required for tubulin engagement [2]. The additional 4-methoxy group in the target compound both favors colchicine-site binding and elevates lipophilicity, placing it in a more favorable drug-like property space for cellular permeability. Moreover, no N1-substituted 5,6-dimethoxyindoline series has been reported to produce sub-100 nM antimitotic agents, underscoring that the third methoxy group is not redundant but structurally causal for bioactivity.

Physicochemical Properties LogP Lead Optimization

Crystallographically Validated Synthetic Versatility for N1-Functionalization

The N1 position of the isatin ring in the target compound is amenable to selective benzylation and functionalization without disrupting the 4,5,6-trimethoxy motif. The 1-benzyl derivative (C₁₈H₁₇NO₅) has been unambiguously characterized by single-crystal X-ray diffraction, revealing a near-planar isatin core (r.m.s. deviation 0.061 Å relative to the 5-fluoro comparator) and a dihedral angle of 73.04° with the benzyl substituent [1]. This synthetic tractability is foundational: it is precisely this N1 derivatization that converts the inactive precursor into picomolar cellular actives and low-micromolar tubulin polymerization inhibitors. Unless this specific substitution pattern is preserved, the 'isatin' core alone lacks the key 4-methoxy interaction with the tubulin colchicine binding pocket.

Synthetic Chemistry Cross-Coupling Crystal Engineering

4,5,6-Trimethoxyindoline-2,3-dione: Optimal Deployment Scenarios in Medicinal Chemistry and Preclinical Development


Synthesis of Next-Generation Combretastatin A-4 Analogs with Improved MDR Profile

For groups developing vascular-disrupting agents (VDAs) or microtubule-targeted payloads for antibody-drug conjugates (ADCs), 4,5,6-trimethoxyindoline-2,3-dione provides the pre-optimized A-ring pharmacophore. By directly appending diverse N1-heteroaryl groups, one can access leads that already retain pM–nM binding to tubulin (antitubulin IC₅₀ = 1.7–2.7 µM) and bypass MDR1-mediated resistance, a property demonstrated in the 1-benzyl and 1-quinolinyl trimethoxyindole series [1]. This eliminates the need for a separate A-ring synthesis and late-stage methoxylation, condensing a multi-step route into a focused derivatization strategy.

Isatin-Based Fragment Library Construction for Tubulin Colchicine-Site Screening

This compound is ideally suited as the core fragment for a focused library targeting the colchicine-binding site. Since the trimethoxyphenyl group is a known 'anchor' for this site, decorating the N1, C3, or indole C2 position from this common intermediate allows systematic SAR exploration. The rich crystallographic data available for the 1-benzyl derivative (dihedral angle 73.04°, planar isatin core) provides a structural baseline for interpreting binding mode shifts during fragment growth [2], an advantage over uncharacterized isatin fragments.

Methodology Development for Late-Stage Isatin Functionalization

The compound serves as a robust model substrate for developing C–H activation and cross-coupling methodologies on the isatin scaffold. Its three electron-donating methoxy groups enhance the electron density of the aromatic ring, potentially facilitating electrophilic substitution or directed ortho-metalation at C7 (the sole unsubstituted position). The definitive crystallographic confirmation of the N1-benzyl derivative validates that functionalization at N1 proceeds with retention of core planarity [3], making the compound a reliable building block for high-throughput experimentation and automated flow chemistry platforms.

Solid-State Form Screening and Pre-Formulation Development

Unlike generic isatin, the anomalous thermal behavior of 4,5,6-trimethoxyisatin—a solid-state phase transition at 160–175 °C followed by two-stage decomposition—necessitates specialized pre-formulation studies for any derivative entering preclinical development. This compound is therefore an ideal model for solid-form screening (polymorph, co-crystal, amorphous dispersion) to establish a predictive thermal stability framework for the entire trimethoxyisatin chemotype, using DSC and hot-stage microscopy workflows validated in the primary literature [4].

Quote Request

Request a Quote for 4,5,6-Trimethoxyindoline-2,3-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.